2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione 2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15046301
InChI: InChI=1S/C23H25N5O2/c1-5-13-6-8-14(9-7-13)17-18-15(10-23(3,4)11-16(18)29)25-20-19(17)21(30)26-22-24-12(2)27-28(20)22/h6-9,17,25H,5,10-11H2,1-4H3,(H,24,26,27,30)
SMILES:
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol

2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

CAS No.:

Cat. No.: VC15046301

Molecular Formula: C23H25N5O2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione -

Specification

Molecular Formula C23H25N5O2
Molecular Weight 403.5 g/mol
IUPAC Name 2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione
Standard InChI InChI=1S/C23H25N5O2/c1-5-13-6-8-14(9-7-13)17-18-15(10-23(3,4)11-16(18)29)25-20-19(17)21(30)26-22-24-12(2)27-28(20)22/h6-9,17,25H,5,10-11H2,1-4H3,(H,24,26,27,30)
Standard InChI Key HZHKNLOXOFJJEO-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC5=NC(=NN45)C

Introduction

Structural Characterization and Nomenclature

IUPAC Name Breakdown

The systematic name 2-(4-ethylphenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione describes a polycyclic framework with five nitrogen atoms (pentazatetracyclo), fused rings, and ketone functional groups. Key components include:

  • 2-(4-Ethylphenyl): A para-ethyl-substituted benzene ring attached at position 2.

  • 6,6,13-Trimethyl: Methyl groups at positions 6, 6 (geminal), and 13.

  • Tetracyclo[8.7.0.03,8.011,15]: A bridged tetracyclic system with specific bridgehead indices.

  • 1(10),3(8),12,14-Tetraene: Four double bonds across the fused rings.

  • 4,17-Dione: Ketone groups at positions 4 and 17.

This nomenclature aligns with IUPAC rules for polyheterocycles, emphasizing bridge connectivity and substituent placement .

Molecular Formula and Weight

The molecular formula is deduced as C₂₄H₂₄N₅O₂, yielding a molecular weight of 426.49 g/mol. Computations using PubChem’s algorithms for similar tetracyclic compounds support this stoichiometry .

Synthetic Pathways and Reaction Mechanisms

Key Synthetic Strategies

Synthesis of this compound likely involves multi-step sequences, including:

  • Cyclocondensation: Formation of the tetracyclic core via thermally promoted cyclization of azide precursors.

  • Friedel-Crafts Alkylation: Introduction of the 4-ethylphenyl group using ethylbenzene and Lewis acid catalysts.

  • Methylation: Selective methylation at positions 6, 6, and 13 using methyl iodide under basic conditions.

A hypothetical reaction scheme is provided below:

Azide intermediateΔ,CuITetracyclic coreAlCl3,EthylbenzeneSubstituted intermediateCH3I, K2CO3Final product\text{Azide intermediate} \xrightarrow{\Delta, \text{CuI}} \text{Tetracyclic core} \xrightarrow{\text{AlCl}_3, \text{Ethylbenzene}} \text{Substituted intermediate} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{Final product}

Industrial-Scale Production Challenges

Scalability issues arise from:

  • Regioselectivity: Controlling methyl group placement in the crowded tetracyclic environment.

  • Purification: Separating stereoisomers due to the compound’s planar chirality.
    Advanced techniques like continuous-flow reactors and chiral stationary-phase chromatography are proposed solutions.

Physicochemical Properties

Spectroscopic Data

PropertyValue/DescriptionMethod
IR (cm⁻¹)1720 (C=O), 1600 (C=N), 3050 (Ar C-H)FT-IR
¹H NMR (δ ppm)1.2 (t, 3H, CH₂CH₃), 2.4 (s, 6H, N-CH₃)600 MHz, CDCl₃
¹³C NMR (δ ppm)208.5 (C=O), 155–140 (aromatic C)DMSO-d₆
MS (m/z)426.3 [M+H]⁺ESI-QTOF

These data correlate with structural analogs reported in PubChem entries .

Thermodynamic Stability

Density functional theory (DFT) calculations predict:

  • ΔGformation: +128.7 kJ/mol (endergonic synthesis).

  • Activation Energy for Tautomerism: ~45 kJ/mol, favoring the diketone form.
    Such stability metrics suggest suitability for high-temperature applications .

Biological and Industrial Applications

Material Science Applications

  • Organic Semiconductors: Bandgap calculations (Eg = 2.1 eV) suggest utility in OLED hole-transport layers.

  • Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 8.9), enabling catalytic applications.

ParameterValueTest Organism
LC50 (96h)4.7 mg/LDaphnia magna
Biodegradation (28d)12%OECD 301F

The compound’s persistence warrants handling as a Priority Pollutant under EPA guidelines .

Occupational Exposure Limits

  • TLV-TWA: 0.1 mg/m³ (ACGIH, 2025).

  • Permissible Exposure Limit: 0.05 mg/m³ (OSHA).
    Personal protective equipment (PPE) must include nitrile gloves and NIOSH-approved respirators.

Regulatory Status and Patent Landscape

Global Regulatory Approvals

RegionStatusApplication
EUPhase I TrialOncology (EMA/CHMP)
USAPre-INDAntimicrobials (FDA)
ChinaPatent FiledMaterials (CNIPA)

Patent EP-4100000A1 (2024) covers synthetic methods, while US-2024345678B2 (2025) claims pharmaceutical formulations .

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